AChE Inhibition Potency: Velnacrine Demonstrates 7-Fold Lower Potency than Tacrine but Retains Sufficient Activity for Target Engagement Studies
Velnacrine (1-hydroxytacrine), the unlabeled parent compound of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, inhibits acetylcholinesterase with an IC50 of 4.8 µM, compared to tacrine which exhibits an IC50 of approximately 0.66 µM . This ~7.3-fold reduction in potency reflects the hydroxylation at the 1-position, which alters binding within the enzyme active site gorge. Despite this attenuation, Velnacrine achieves sufficient AChE inhibition at therapeutically relevant concentrations to reverse scopolamine-induced memory impairment in rodent models . The deuterated analog 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is expected to exhibit identical AChE inhibition kinetics to unlabeled Velnacrine, as deuteration at the 1- and 2-positions does not alter the acridine core or the primary amine group essential for enzyme interaction .
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 4.8 µM (for unlabeled Velnacrine maleate; deuterated analog expected identical) |
| Comparator Or Baseline | Tacrine: IC50 = ~0.66 µM |
| Quantified Difference | Velnacrine is approximately 7.3-fold less potent than tacrine |
| Conditions | In vitro enzyme inhibition assay; purified human erythrocyte AChE |
Why This Matters
This potency differential informs dose selection in preclinical efficacy models and establishes a safety margin distinct from the more potent but hepatotoxic parent compound tacrine.
